4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h1-9,13H,10-11H2,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLYUBBOZKFRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid typically involves the condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid serves as a crucial intermediate for synthesizing more complex molecules. It can undergo various transformations such as oxidation, reduction, and substitution reactions. These reactions are vital for developing new chemical entities with tailored properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific enzymes through hydrogen bonding and pi-pi interactions, which could be leveraged in biochemical assays to understand enzyme mechanisms or develop inhibitors for therapeutic purposes.
Medicine
Due to its bioactive properties, this compound has potential therapeutic applications. For example:
- Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, making them candidates for antibiotic development.
Research indicates that derivatives of this compound can be optimized for enhanced biological activity through structural modifications .
Industry
In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique functional groups allow it to act as a precursor in the synthesis of polymers and other advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 899762-52-8)
- Molecular Formula: C₁₅H₁₇NO₅
- Molecular Weight : 291.30 g/mol
- Key Structural Differences :
- The phenyl ring is substituted with a propoxycarbonyl group (-OCO₂C₃H₇) instead of a benzoic acid moiety.
- Lacks the amide linkage present in the target compound.
- The absence of an amide bond simplifies synthesis but reduces hydrogen-bonding capacity, which may affect target binding .
1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1,3-benzodioxol-5-ylmethyl)-amide
- Molecular Formula : C₁₉H₁₇FN₂O₄
- Molecular Weight : 356.36 g/mol
- Key Structural Differences :
- Incorporates a fluorophenyl group and a benzodioxolylmethyl amide substituent.
- Implications :
4-[3-(4-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid
- Molecular Formula : C₁₉H₁₆N₃O₆
- Molecular Weight : 382.2 g/mol
- Key Structural Differences :
- Contains a pyrazole core with hydroxamic acid (-NHOH) and dual benzoic acid groups.
- Implications :
Talotrexin Ammonium (CAS: 648420-92-2)
- Molecular Formula : C₂₇H₂₇N₉O₆·H₃N
- Molecular Weight : 590.60 g/mol
- Key Structural Differences :
- Integrates a pteridinylmethyl group and a long aliphatic chain.
- Implications: The pteridinyl moiety enables folate receptor targeting, making it an antitumor agent, whereas the target compound lacks such specificity . The ammonium salt form improves solubility for intravenous administration.
Comparative Data Table
Biological Activity
4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid, with the molecular formula , is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidinone ring, a phenyl group, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry due to its structural characteristics that may confer various biological properties.
The synthesis of this compound typically involves the condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with 4-aminobenzoic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This method allows for the efficient formation of the desired amide bond while maintaining high purity levels.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions are believed to occur through hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins and leading to various biological effects.
Research Findings
Recent studies have explored the compound's potential as an enzyme inhibitor and its therapeutic properties, particularly its anti-inflammatory and analgesic effects. The following table summarizes key findings from various research studies:
Case Studies
- Enzyme Inhibition : A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that it could be developed into a non-steroidal anti-inflammatory drug (NSAID).
- Antibacterial Properties : Another research focused on its antibacterial activity against Staphylococcus aureus, revealing minimum inhibitory concentration (MIC) values comparable to established antibacterial agents. The structure–activity relationship (SAR) indicated that modifications on the phenyl or benzoic acid moieties could enhance potency.
- Safety Profile : Hemolytic activity studies indicated that the compound caused less than 10% hemolysis at concentrations significantly above its MIC against bacterial strains, suggesting a favorable safety profile for potential therapeutic applications.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidinone Derivatives | Similar pyrrolidinone structure but different substituents | Varied; some show anti-inflammatory properties |
| Benzoic Acid Derivatives | Various functional groups attached to benzoic acid core | Often exhibit antimicrobial activity |
| Amide Derivatives | Contain amide bonds with varied side chains | Potential enzyme inhibitors |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the pyrrolidinone core through cyclization of substituted malonate esters with hydrazine derivatives (e.g., using KOH/MeOH for ring closure) . (ii) Coupling the pyrrolidinone intermediate with 4-aminobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). (iii) Acidic hydrolysis (e.g., HCl/THF) to deprotect ester groups and yield the final benzoic acid derivative. Yields typically range from 66% to 82% under optimized conditions .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks for the pyrrolidinone carbonyl (δ ~170–175 ppm), aromatic protons (δ ~7.2–8.0 ppm), and amide NH (δ ~10–11 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic processes like keto-enol tautomerism or restricted rotation in amides. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures to assess energy barriers for conformational changes.
- 2D NMR (HSQC/HMBC) : Correlate proton and carbon signals to resolve overlapping peaks and confirm connectivity .
- DFT Calculations : Model rotational barriers to predict splitting patterns under different conditions.
Q. What strategies optimize reaction yields during the synthesis of analogous pyrrolidinone-benzoic acid derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency by stabilizing transition states .
- Catalyst Screening : Use DMAP or pyridine to accelerate acyl transfer in coupling reactions.
- Steric Mitigation : Introduce electron-donating groups (e.g., methoxy) to reduce steric hindrance in aromatic coupling reactions .
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with conserved active sites (e.g., bacterial Mur ligases) based on structural similarity to known pyrrolidinone inhibitors .
- Assay Conditions : Use microbroth dilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- SAR Studies : Modify the phenyl or carboxylate moieties to evaluate effects on antibacterial potency and selectivity.
Q. What computational approaches predict the solubility and bioavailability of this compound?
- Methodological Answer :
- LogP Calculations : Use software like MarvinSuite to estimate partition coefficients and guide derivatization (e.g., adding polar groups like -OH or -NH2).
- Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models.
- ADMET Prediction : Tools like SwissADME assess absorption risks linked to the carboxylic acid group’s ionization state.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
